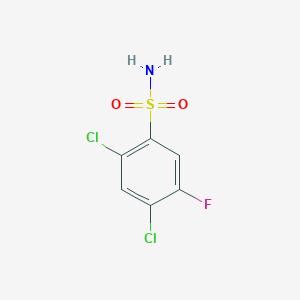

2,4-Dichloro-5-fluorobenzene-1-sulfonamide

Description

Significance of Arylsulfonamide Scaffolds in Modern Chemical Research

The arylsulfonamide scaffold, characterized by a sulfonamide group directly attached to an aryl ring, is a cornerstone in medicinal chemistry. researchgate.netekb.eg This structural unit is a key feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects. The versatility of the arylsulfonamide moiety stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors.

The research applications of arylsulfonamides are extensive and continue to expand. They are integral to the design of:

Antimicrobial Agents: The historical significance of sulfonamides as the first class of effective antibacterial drugs is well-documented. Modern research continues to explore new derivatives to combat antibiotic resistance.

Anticancer Therapeutics: Many arylsulfonamide-containing molecules have been investigated for their efficacy in oncology, often by inhibiting key enzymes involved in tumor progression. researchgate.net

Anti-inflammatory Drugs: Certain arylsulfonamides are known to exhibit anti-inflammatory properties, offering potential avenues for the treatment of various inflammatory conditions. ekb.eg

Enzyme Inhibitors: This class of compounds has been particularly successful in the development of enzyme inhibitors. For instance, they are a well-established scaffold for designing inhibitors of carbonic anhydrases, a family of enzymes implicated in conditions like glaucoma and certain types of cancer. nih.gov

The adaptability of the arylsulfonamide scaffold allows for fine-tuning of its electronic and steric properties through substitution on the aryl ring, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.

Research Context of Halogenated Benzenesulfonamides

The introduction of halogen atoms onto a benzenesulfonamide (B165840) framework, as seen in 2,4-dichloro-5-fluorobenzene-1-sulfonamide, is a strategic decision in rational drug design. Halogens, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties and its interaction with biological targets.

Key research findings on the role of halogens in this context include:

Modulation of Lipophilicity: Halogenation can increase the lipophilicity of a compound, which can affect its ability to cross cell membranes and its distribution within the body.

Enhancement of Binding Affinity: Halogen atoms can participate in specific interactions, including halogen bonding, which can enhance the binding affinity and selectivity of a ligand for its target protein.

Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

The specific substitution pattern of two chlorine atoms and a fluorine atom on the benzene (B151609) ring of this compound suggests a deliberate effort to leverage these effects. This tri-halogenated pattern creates a unique electronic and steric environment that could be exploited in the synthesis of highly specific and potent bioactive molecules. While direct research on this exact sulfonamide is sparse, its structural features firmly place it within a class of compounds of high interest for the development of new chemical entities with potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO2S/c7-3-1-4(8)6(2-5(3)9)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWUMQPHHXYJOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2,4 Dichloro 5 Fluorobenzene 1 Sulfonamide Analogues

Influence of Halogen Substituents on Activity Profiles

The nature and position of halogen substituents on the benzenesulfonamide (B165840) ring are pivotal in modulating the biological activity of this class of compounds. Halogens influence the molecule's electronic properties, lipophilicity, and ability to form specific interactions, such as halogen bonds, with biological targets.

Research into various benzenesulfonamide derivatives has demonstrated that the type of halogen and its location can drastically alter inhibitory potency and selectivity. For instance, in a series of benzenesulfonamides targeting human carbonic anhydrases (hCA), the identity of the halogen at the 4-position had a significant impact on isoform-specific inhibition. A 4-fluoro (4-F) substituted analogue was identified as the most potent inhibitor against hCA I, whereas a 4-bromo (4-Br) derivative showed the highest potency for the hCA II isoform. nih.gov This highlights that subtle changes in halogen size and electronegativity can be exploited to achieve selective binding.

Furthermore, the interplay between multiple halogen substituents can lead to enhanced activity. In the development of anti-HIV agents, a benzenesulfonamide analogue featuring a 2-fluoro, 6-chloro (2-F, 6-Cl) substitution pattern on the benzene (B151609) ring exhibited superior inhibitory activity compared to other substitution patterns. mdpi.com The presence of halogens can also contribute to more stable ligand-receptor complexes through electrostatic interactions, which are often stronger than conventional hydrogen bonds. mdpi.com The strategic placement of chlorine and fluorine, with their strong electron-withdrawing properties, can therefore be a key design element for potent analogues. nih.govchemistryviews.org

Table 1: Effect of Halogen Substitution on Carbonic Anhydrase Inhibition

| Compound Series | Substituent at 4-position | Target Isoform | Inhibitory Potency (Kᵢ) |

|---|---|---|---|

| Benzenesulfonamide Analogue | Fluoro (F) | hCA I | 24.6 nM |

| Benzenesulfonamide Analogue | Bromo (Br) | hCA II | 2.8 nM |

Data sourced from studies on substituted benzenesulfonamide inhibitors. nih.gov

Contribution of the Sulfonamide Linker to Molecular Function

In many enzyme systems, such as carbonic anhydrases, the sulfonamide group acts as a primary binding anchor by coordinating with the zinc ion (Zn²⁺) in the enzyme's active site. nih.gov This interaction is fundamental for the inhibitory action of this class of compounds. Beyond this anchoring role, the sulfonamide's oxygen and nitrogen atoms are key participants in hydrogen bonding. The sulfonamide oxygens are a crucial binding motif, capable of engaging in conserved CH···O=S interactions with protein residues. nih.govacs.org Simultaneously, the N-H group can act as a hydrogen bond donor, further stabilizing the ligand-protein complex.

The tetrahedral geometry of the sulfur atom in the sulfonamide linker is a critical conformational element. This specific geometry orients the attached aromatic rings in a defined spatial arrangement, which is often crucial for achieving optimal interactions with the target protein. Studies on analogues where the sulfonamide was replaced by a more planar amide linker showed a detrimental loss of activity, underscoring the importance of the sulfonamide's three-dimensional structure for proper molecular function.

Positional and Electronic Effects of Substituents on the Aromatic Ring

The activity of 2,4-dichloro-5-fluorobenzene-1-sulfonamide analogues is profoundly influenced by the position and electronic nature of the substituents on the aromatic ring. These factors govern the electron distribution within the ring, which in turn affects binding affinity and molecular interactions.

The substitution pattern directly impacts the molecule's interaction with its biological target. For example, in a series of anti-HIV inhibitors, the presence of 2,5-dimethoxy substituents resulted in favorable activity, demonstrating that the specific location of functional groups is as important as their chemical nature. mdpi.com Similarly, SAR studies on peroxisome proliferator-activated receptor γ (PPARγ) modulators revealed that substitutions at the 2-position of the benzene ring aided in tighter packing within the binding pocket, while substitutions at the 4-position were associated with higher transcriptional activity. nih.gov

The electronic effects of substituents, categorized as either electron-donating or electron-withdrawing, are also critical. The chlorine and fluorine atoms on the core scaffold are strong electron-withdrawing groups. This property can strengthen halogen bonds formed between the ligand and the receptor, an effect that is often most pronounced when the substituents are in the ortho position. chemistryviews.org The interplay of these electronic influences across the aromatic ring fine-tunes the molecule's binding properties, and a deep understanding of these effects is essential for the rational design of potent analogues. The activity is therefore influenced not only by the type of substituent but also by its location on the benzene ring. mdpi.com

Table 2: Influence of Substituent Position on Biological Activity

| Compound Class | Ring Substituents | Target/Activity | SAR Observation |

|---|---|---|---|

| PPARγ Modulators | Substitution at 2-position | PPARγ Binding | Aided in tighter packing |

| PPARγ Modulators | Substitution at 4-position | PPARγ Transcriptional Activity | Associated with higher activity |

| Anti-HIV Agents | 2,5-di-OMe | HIV Inhibition | Favorable for promoting inhibitory activity |

Conformational Analysis in Structure-Activity Correlates

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For benzenesulfonamide analogues, the spatial arrangement of the aromatic rings and the flexibility of the linker regions are key determinants of how the molecule fits into a binding site and interacts with its target.

The rigid and planar nature of the benzenesulfonamide ring can have a "steering effect" on other parts of the molecule, forcing appended chemical groups into specific orientations. nih.gov This conformational restriction can be advantageous if it pre-organizes the molecule for optimal binding, but it can also lead to steric clashes or unfavorable interactions if the resulting conformation is incompatible with the target's topology. The planarity of the benzenesulfonamide core can rigidly position substituents, potentially leading to disfavored polar-hydrophobic interactions within a binding site. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 2,4 Dichloro 5 Fluorobenzene 1 Sulfonamide

Reaction Pathway Elucidation in Synthesis

The primary synthesis route for aromatic sulfonamides, including 2,4-dichloro-5-fluorobenzene-1-sulfonamide, classically involves the reaction of a corresponding sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. jsynthchem.comekb.eg The key electrophile in this synthesis is 2,4-dichloro-5-fluorobenzenesulfonyl chloride.

The formation of the precursor, 2,4-dichloro-5-fluorobenzenesulfonyl chloride, typically starts from precursor compounds like 2,4-dichloro-5-fluorobenzene. One patented method involves reacting 2,4-dichlorofluorobenzene with carbon tetrachloride in the presence of a solid acid catalyst and AlCl₃ to generate an intermediate which is then hydrolyzed. google.com More generally, aryl sulfonyl chlorides are prepared via the oxidative chlorination of thiols or disulfides. rsc.orgorganic-chemistry.orgresearchgate.net Continuous flow protocols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) have been developed to enhance the safety and efficiency of this highly exothermic reaction. rsc.org The reaction mechanism for this oxidative chlorination proceeds through several intermediates, and kinetic studies have revealed complex, sometimes sigmoidal, behavior in product formation. rsc.org

Once the 2,4-dichloro-5-fluorobenzenesulfonyl chloride is obtained, its reaction with an amine source yields the final sulfonamide. Mechanistic studies on the sulfonylation of amines suggest two primary pathways. nih.gov

One-Step SN2-type Mechanism: In this pathway, the nitrogen nucleophile directly attacks the electrophilic sulfur atom, leading to a transition state where the S-N bond is forming concurrently with the S-Cl bond breaking.

Two-Step Addition-Elimination Mechanism: This pathway involves the initial formation of a pentacoordinate sulfur intermediate (a sulfurane). This intermediate is typically unstable and rapidly eliminates a chloride ion to form the final S-N bond.

Theoretical calculations have been employed to compare these pathways, with the favored mechanism often depending on the specific reactants, solvents, and reaction conditions. nih.gov The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ekb.egresearchgate.net

| Reaction Step | Typical Reagents | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Sulfonyl Chloride Formation | Thiol/Disulfide, Oxidizing Agent (e.g., DCH, H₂O₂/SOCl₂) | Oxidative chlorination of sulfur. | rsc.orgorganic-chemistry.org |

| Sulfonamide Formation (Aminolysis) | Sulfonyl Chloride, Amine (e.g., NH₃), Base (e.g., Pyridine) | Nucleophilic attack on sulfur, proceeding via SN2-type or addition-elimination pathway. | jsynthchem.comnih.gov |

Understanding Bond Formation and Cleavage Mechanisms (e.g., C-F, C-Cl, S-N)

The reactivity of this compound is largely defined by the nature of its covalent bonds: the robust C-F and C-Cl bonds on the aromatic ring and the crucial S-N bond of the sulfonamide group.

S-N Bond Formation: As detailed in the synthesis section, the formation of the S-N bond is a cornerstone of sulfonamide chemistry. It is a polar covalent bond formed by the reaction of an electrophilic sulfonyl group with a nucleophilic amine. nih.gov The mechanism can be modulated by the choice of reactants. For instance, using N-silylamines to react with sulfonyl chlorides provides a convenient route where the formation of a strong Si-Cl or Si-F bond in the byproduct drives the reaction forward. nih.gov Catalytic methods, such as copper-catalyzed cross-coupling of sulfonamides with aryl boronic acids, also facilitate S-N bond formation through distinct organometallic pathways. ekb.eg

C-Cl Bond Cleavage: The carbon-chlorine bonds on the aromatic ring can be cleaved through processes like catalytic hydrodechlorination. This reaction is significant for modifying chlorinated aromatic compounds. acs.orgacs.org The mechanism typically occurs on the surface of a transition metal catalyst, such as palladium (Pd) or nickel (Ni). acs.org It generally proceeds via the following steps:

Adsorption: The aromatic ring of the chloroarene adsorbs onto the catalyst surface. acs.org

Hydrogenation and Desorption: The resulting aryl and chloride species on the surface are hydrogenated by adsorbed hydrogen atoms, and the final products (the de-chlorinated arene and HCl) desorb from the surface. acs.org

The kinetics of C-Cl hydrogenolysis can be complex, with reaction orders depending on temperature and reactant pressures, suggesting a competitive adsorption between the chloroarene and hydrogen on the catalyst surface. acs.org

C-F Bond Cleavage: The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. mdpi.com However, various methods for C-F bond activation in fluoroarenes have been developed. These transformations are crucial for the synthesis of partially fluorinated compounds. Mechanisms for C-F activation are diverse and highly dependent on the reagents used:

Transition Metal-Mediated Activation: Low-valent transition metal complexes can cleave C-F bonds via oxidative addition. This involves the insertion of the metal center into the C-F bond, forming an organometallic aryl fluoride (B91410) complex. researchgate.net

Main-Group Metal Activation: Highly reactive low-valent main-group metal reagents, such as magnesium-magnesium bonded compounds, can activate C-F bonds. researchgate.net Combined experimental and computational studies suggest a concerted SNAr-like pathway where one metal center acts as a nucleophile attacking the carbon, and the other acts as an electrophile (Lewis acid) activating the fluorine. researchgate.net

Electrochemical Cleavage: Electrochemical reduction can also induce C-F bond cleavage. The mechanism is often proposed to proceed via a stepwise dissociative electron transfer. An initial single electron transfer (SET) forms a radical anion intermediate, which then decomposes to an aryl radical and a fluoride anion. researchgate.net

| Bond | Transformation | Common Mechanistic Pathway | Reference |

|---|---|---|---|

| S-N | Formation | Nucleophilic substitution (SN2-type or addition-elimination) at sulfur center. | nih.gov |

| C-Cl | Cleavage | Catalytic hydrogenolysis involving dissociative chemisorption on a metal surface (e.g., Pd). | acs.org |

| C-F | Cleavage (Activation) | Oxidative addition to transition metals, concerted SNAr-like pathways with main-group reagents, or electrochemical reduction. | researchgate.netresearchgate.netresearchgate.net |

Catalytic and Photochemical Mechanistic Aspects

Catalysts and light can be employed to mediate unique transformations involving sulfonamides, often proceeding through distinct mechanistic pathways involving radical or excited-state intermediates.

Catalytic Mechanistic Aspects: Catalysis plays a vital role in both the synthesis and functionalization of sulfonamides. In synthesis, heterogeneous catalysts like copper immobilized on magnetic nanoparticles have been developed to facilitate the coupling of sulfonyl chlorides and amines. jsynthchem.com The proposed mechanism involves the coordination of the reactants to the copper center, which lowers the activation energy for the S-N bond formation. jsynthchem.com

Furthermore, the sulfonamide group itself can be catalytically activated for subsequent reactions. For example, pyrylium (B1242799) salts can activate the otherwise poorly nucleophilic NH₂ group of a primary sulfonamide. nih.gov This activation facilitates the conversion of the sulfonamide into a highly reactive sulfonyl chloride intermediate in situ, which can then be trapped by various nucleophiles. nih.gov This strategy enables the late-stage functionalization of complex molecules containing a primary sulfonamide moiety.

Photochemical Mechanistic Aspects: Sulfonamides can undergo photochemical transformations upon irradiation with light. The mechanistic pathways in these reactions often involve the formation of highly reactive intermediates. A key process is the generation of sulfonyl radicals directly from sulfonamide derivatives. nih.gov One modern approach uses photocatalysis where an N-sulfonylimine derivative of the parent sulfonamide acts as a sulfonyl radical precursor. The proposed catalytic cycle involves:

Photoexcitation: A photocatalyst is excited by visible light.

Energy Transfer: The excited photocatalyst transfers energy to the N-sulfonylimine, promoting it to an excited triplet state.

β-Scission: This excited intermediate undergoes a controlled fragmentation (β-scission) to generate a key sulfonyl radical intermediate and an iminyl radical. nih.gov

Radical Trapping: The versatile sulfonyl radical can then be trapped by various radical acceptors, such as alkenes, to form new C-S bonds in a process like hydrosulfonylation. nih.gov

Computational Chemistry and Theoretical Studies of 2,4 Dichloro 5 Fluorobenzene 1 Sulfonamide

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT) for electronic structure and geometry optimization)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 2,4-Dichloro-5-fluorobenzene-1-sulfonamide. DFT methods are employed to determine the optimized molecular geometry and to predict various electronic and spectroscopic properties.

In a typical study, the initial molecular structure of this compound would be optimized using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This process finds the lowest energy conformation of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules, such as 2,4-dichloro-N-phenethylbenzenesulfonamide, have utilized DFT to achieve a detailed understanding of their molecular structure. researchgate.net

The vibrational frequencies of the molecule can also be calculated and are often used to assign bands in experimental infrared (IR) and Raman spectra. A complete vibrational assignment can be performed, which helps in the characterization of the compound. researchgate.net Furthermore, these calculations provide thermodynamic properties such as total electronic energy, which are crucial for understanding the stability of the molecule. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters of a Sulfonamide Calculated by DFT (Note: This table is a representative example of data obtained from DFT calculations for sulfonamide-containing compounds and does not represent actual calculated values for this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-O1 | 1.43 | O1-S-O2 | 120.5 |

| S-O2 | 1.43 | C1-S-N | 107.2 |

| S-N | 1.65 | S-N-H | 115.0 |

| S-C1 | 1.77 | C2-C1-S | 119.8 |

| C-Cl | 1.74 | C5-C4-Cl | 120.1 |

| C-F | 1.35 | C4-C5-F | 119.5 |

Molecular Modeling for Ligand-Macromolecule Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery and design for understanding how a molecule like this compound might interact with a biological target.

The process involves placing the 3D structure of the sulfonamide into the active site of a receptor. A scoring function is then used to estimate the binding affinity, with lower binding energies typically indicating a more stable complex. nih.govnih.gov Molecular docking studies on various sulfonamide derivatives have revealed that they can form key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with amino acid residues in the active site of target proteins. researchgate.net For example, the sulfonamide moiety itself is known to participate in crucial hydrogen bonding. nih.gov

These simulations can identify the most likely binding mode and provide insights into the structure-activity relationship (SAR) of a series of compounds. nih.gov For instance, docking studies on 1,2,4-triazine (B1199460) sulfonamides have been performed to understand their interaction with the human estrogen receptor alpha (ERα), a target in breast cancer. mdpi.com Such studies are vital for optimizing the structure of a lead compound to enhance its binding affinity and selectivity.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict the reactivity and selectivity of this compound. By analyzing the electronic properties of the molecule, regions that are susceptible to nucleophilic or electrophilic attack can be identified.

One common approach is the use of Fukui functions, which are derived from DFT calculations. These functions help in identifying the most reactive sites in a molecule. nih.gov The local softness and electrophilicity indices can also be calculated to provide a quantitative measure of reactivity.

Furthermore, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. nih.gov

Analysis of Electronic Properties (e.g., molecular orbital theory, electrostatic potential maps)

The electronic properties of this compound can be thoroughly analyzed using computational tools, providing a deeper understanding of its behavior.

Molecular Orbital Theory provides a framework for understanding the distribution of electrons within the molecule. youtube.comyoutube.comyoutube.comyoutube.com The energies and compositions of the molecular orbitals, particularly the HOMO and LUMO, are of significant interest as they govern the molecule's reactivity and spectral properties. researchgate.net

Electrostatic Potential (ESP) Maps are visual representations of the charge distribution around a molecule. walisongo.ac.idresearchgate.net These maps are color-coded to show regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). youtube.com For this compound, an ESP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the fluorine atom, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atom on the sulfonamide nitrogen would likely exhibit a positive potential, making it a potential hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis is another technique used to study charge distribution, charge transfer, and intramolecular interactions. nih.gov NBO analysis provides information about the delocalization of electron density between filled and unfilled orbitals, which can be correlated with the stability of the molecule. researchgate.net

Table 2: Illustrative Calculated Electronic Properties of a Sulfonamide (Note: This table is a representative example of data obtained from computational analysis for sulfonamide-containing compounds and does not represent actual calculated values for this compound.)

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

| Chemical Hardness | 3.15 eV |

| Electrophilicity Index | 2.5 eV |

Spectroscopic Characterization Methodologies for 2,4 Dichloro 5 Fluorobenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of ¹H (proton), ¹³C, and ¹⁹F atoms within the molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2,4-Dichloro-5-fluorobenzene-1-sulfonamide, the aromatic region is expected to show two distinct signals corresponding to the two protons on the benzene (B151609) ring. The proton at position 3 (H-3) would be ortho to a chlorine atom and meta to both the fluorine and sulfonamide groups. The proton at position 6 (H-6) is ortho to the sulfonamide group and meta to two chlorine atoms. Due to these differing electronic environments, their chemical shifts will vary. The sulfonamide group (-SO₂NH₂) itself should present a broad singlet for its two exchangeable protons, typically appearing further downfield. Furthermore, spin-spin coupling will be observed between the fluorine atom and the adjacent protons, leading to additional splitting of the proton signals. Specifically, H-3 will show coupling to the fluorine at C-5, and H-6 will also exhibit coupling, though likely with a different coupling constant.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is anticipated to display six unique signals, one for each carbon atom in the benzene ring, as the substitution pattern removes all symmetry. The chemical shifts of these carbons are significantly influenced by the attached substituents (-Cl, -F, -SO₂NH₂). The carbon atom bonded to fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹⁹F NMR. thieme-connect.de The other carbons will also show smaller two-, three-, or four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF). The carbons directly attached to the electronegative chlorine (C-2, C-4) and sulfur (C-1) atoms are expected to be shifted downfield.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment on the aromatic ring. wikipedia.org This signal would be split into a multiplet due to coupling with the ortho proton (H-6) and the meta proton (H-3).

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H | |||

| Aromatic H-3 | ~7.5 - 8.0 | Doublet of doublets (dd) | ³J(H,H), ⁴J(H,F) |

| Aromatic H-6 | ~8.0 - 8.5 | Doublet of doublets (dd) | ³J(H,H), ³J(H,F) |

| -NH₂ | ~7.0 - 7.5 | Broad singlet (br s) | - |

| ¹³C | |||

| C-1 | ~135 - 145 | Doublet (d) | ³J(C,F) |

| C-2 | ~130 - 140 | Doublet (d) | ⁴J(C,F) |

| C-3 | ~115 - 125 | Doublet (d) | ³J(C,F) |

| C-4 | ~125 - 135 | Doublet (d) | ²J(C,F) |

| C-5 | ~155 - 165 | Doublet (d) | ¹J(C,F) ≈ 250 |

| C-6 | ~120 - 130 | Doublet (d) | ²J(C,F) |

| ¹⁹F | |||

| C5-F | ~ -100 to -120 | Doublet of doublets (dd) | ³J(F,H), ⁴J(F,H) |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The sulfonamide group gives rise to several distinct vibrations: two bands for N-H stretching (asymmetric and symmetric) typically in the 3400-3200 cm⁻¹ region, and strong bands for the asymmetric and symmetric stretching of the S=O bonds, expected around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The aromatic ring will produce C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The C-F and C-Cl bonds also have characteristic stretching vibrations, with the C-F stretch appearing in the 1250-1000 cm⁻¹ region and C-Cl stretches at lower wavenumbers, typically 1100-600 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce stronger signals in Raman spectra. For this compound, the symmetric S=O stretch and the aromatic ring breathing vibrations are expected to be prominent in the Raman spectrum.

Table 2: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (-SO₂NH₂) | N-H Asymmetric Stretch | ~3350 |

| N-H Symmetric Stretch | ~3250 | |

| S=O Asymmetric Stretch | ~1340 | |

| S=O Symmetric Stretch | ~1160 | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | |

| Carbon-Halogen | C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 1100 - 600 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

For this compound, under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be readily formed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the molecular formula.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation pathways for the sulfonamide structure. A common and diagnostic fragmentation for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. researchgate.netresearchgate.net Other expected fragmentations include the cleavage of the C-S and S-N bonds. Cleavage of the S-N bond would yield a [C₆H₂Cl₂FSO₂]⁺ ion, while cleavage of the C-S bond would produce a dichlorofluorophenyl cation [C₆H₂Cl₂F]⁺. The isotopic pattern of the ions containing chlorine (³⁵Cl and ³⁷Cl) would be a key feature in identifying these fragments.

Table 3: Predicted Key Mass Spectrometry Fragments

| Ion/Fragment | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | 244/246/248 |

| [M+H - SO₂]⁺ | Loss of sulfur dioxide | 180/182/184 |

| [C₆H₂Cl₂FSO₂]⁺ | Cleavage of S-N bond | 209/211/213 |

| [C₆H₂Cl₂F]⁺ | Cleavage of C-S bond | 145/147/149 |

Note: m/z values are based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ¹⁹F, ³²S, ³⁵Cl) and show the expected pattern for two chlorine atoms.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not described in the searched literature, analysis of closely related compounds, such as 2,4-dichloro-N-(aryl)benzenesulfonamides, provides significant insight into the expected solid-state features. nih.govnih.gov

It is highly probable that the molecule would crystallize in a centrosymmetric space group, such as triclinic P-1 or monoclinic P2₁/c. nih.govnih.gov The molecular conformation would be characterized by a twisted arrangement at the S-N bond. A key structural feature of sulfonamides is their ability to form strong hydrogen bonds. In the solid state, it is expected that the sulfonamide N-H protons would act as hydrogen bond donors to the sulfonyl oxygen atoms of neighboring molecules. This interaction typically leads to the formation of well-defined supramolecular structures, such as centrosymmetric dimers or extended chains, which stabilize the crystal lattice. nih.gov Bond lengths and angles would be within the expected ranges for substituted benzenesulfonamides.

Table 4: Illustrative Crystallographic Parameters from an Analogous Compound (2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide) nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3925 (9) |

| b (Å) | 10.524 (2) |

| c (Å) | 11.684 (2) |

| α (°) | 69.51 (1) |

| β (°) | 77.96 (1) |

| γ (°) | 77.30 (1) |

| Key Supramolecular Interaction | N—H···O Hydrogen Bonded Dimers |

Applications of 2,4 Dichloro 5 Fluorobenzene 1 Sulfonamide As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Molecules

The primary application of 2,4-Dichloro-5-fluorobenzene-1-sulfonamide as a precursor lies in the synthesis of N-substituted sulfonamides. The parent compound is typically generated from the reaction of 2,4-dichloro-5-fluorobenzenesulfonyl chloride with ammonia (B1221849). google.com From this primary sulfonamide, a diverse library of secondary and tertiary sulfonamides can be accessed through N-functionalization reactions.

The acidic proton on the sulfonamide nitrogen facilitates reactions with various electrophiles. For instance, N-alkylation can be achieved by reacting the sulfonamide with alkyl halides, while N-arylation can be accomplished through coupling reactions with aryl halides or boronic acids. libretexts.org These reactions are fundamental in medicinal chemistry for creating analogs of lead compounds to explore structure-activity relationships (SAR).

The general synthesis of N-substituted sulfonamides involves the reaction of the corresponding sulfonyl chloride with a primary or secondary amine, a process that is mechanistically similar to the N-functionalization of a primary sulfonamide. libretexts.orglibretexts.org For example, reacting a dichlorobenzenesulfonyl chloride with various amines is a standard method for producing a wide range of biologically active compounds. researchgate.netnih.gov The resulting N-substituted sulfonamide derivatives are integral scaffolds in numerous pharmaceuticals. nih.govnih.gov

The table below illustrates the diversity of molecules that can be synthesized using a dichlorinated benzenesulfonyl scaffold as the starting point, highlighting the variety of amine partners that can be employed.

| Precursor Scaffold | Amine Reactant | Resulting Compound Class | Reference |

| 2,4-Dichlorobenzenesulfonyl chloride | Phenethylamine | N-Alkylbenzenesulfonamide | researchgate.net |

| 2,4-Dichlorobenzenesulfonyl chloride | 3,5-Dichloro-4-(quinolin-3-yloxy)aniline | N-Arylbenzenesulfonamide | nih.gov |

| 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | p-Nitroaniline | N-Arylbenzenesulfonamide | nih.gov |

| Benzenesulfonyl chloride | Various primary and secondary amines | N-Substituted Sulfonamides | libretexts.org |

Role as a Key Building Block in Complex Molecular Architectures

The 2,4-dichloro-5-fluorophenylsulfonamide moiety is not just a simple precursor but often serves as a key building block that constitutes the core of a complex molecular architecture. Its rigid, substituted aromatic structure is frequently utilized in the design of molecules intended to interact with specific biological targets, such as enzyme active sites or receptor binding pockets.

A prominent example of a structurally related compound is found in the development of selective peroxisome proliferator-activated receptor γ (PPARγ) modulators. The compound INT131, or 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, is a highly potent ligand for PPARγ. nih.gov In this complex molecule, the 2,4-dichlorobenzenesulfonamide (B1301883) portion serves as a crucial structural element, designated as "ring A". nih.govnih.gov

Research and co-crystal structure analysis have revealed that this "A ring" is essential for the molecule's activity. It fits into a specific hydrophobic pocket of the PPARγ ligand-binding domain, making critical π–π stacking interactions with amino acid residues like Phe363. The sulfonamide linker orients this ring in the ideal position to facilitate these interactions, which are vital for stabilizing the ligand-receptor complex. nih.gov The specific substitution pattern on the benzene (B151609) ring, including the electron-withdrawing chlorine atoms, has been shown to be important for high potency. nih.govnih.gov This demonstrates how the this compound scaffold can be employed as a fundamental building block to construct complex and biologically active molecules with precisely defined three-dimensional structures.

| Complex Molecule (Analog) | Incorporated Building Block | Role of Building Block | Reference |

| INT131 | 2,4-Dichlorobenzenesulfonamide | Forms "Ring A" of the PPARγ ligand, crucial for binding affinity through hydrophobic and π–π interactions. | nih.govnih.gov |

| Substituted Benzamides | 2,4-Dichlorobenzoic acid derivatives | Core scaffold for antidiabetic agents targeting α-glucosidase and α-amylase. | nih.gov |

Utility in Modern Cross-Coupling and Functionalization Reactions

The structure of this compound offers significant potential for use in modern catalytic cross-coupling and functionalization reactions, which are powerful tools for C-C and C-X (where X = N, O, S) bond formation. The two chlorine atoms on the aromatic ring serve as synthetic handles for such transformations.

Aryl chlorides are known substrates for a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Mizoroki-Heck Reaction: Reaction with alkenes to form substituted alkenes. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

While aryl chlorides are typically less reactive than the corresponding bromides or iodides, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos), have enabled efficient coupling of these less reactive electrophiles. nih.gov These methods would allow for the selective replacement of one or both chlorine atoms on the this compound ring, providing a pathway to highly functionalized derivatives. sigmaaldrich.com

Furthermore, the N-H bond of the sulfonamide group itself can be functionalized using modern catalytic methods. For example, copper- or palladium-catalyzed N-arylation reactions provide an alternative to classical methods for the synthesis of N-aryl sulfonamides. libretexts.org This dual reactivity—at both the C-Cl and N-H bonds—makes this compound a versatile substrate for generating molecular diversity through contemporary synthetic methodologies.

The table below summarizes potential modern synthetic reactions utilizing this building block.

| Reaction Type | Reactive Site | Coupling Partner | Bond Formed | Potential Catalyst System |

| Suzuki-Miyaura Coupling | C-Cl | Arylboronic acid | C-C (Aryl-Aryl) | Pd catalyst with phosphine ligands (e.g., XPhos) |

| Buchwald-Hartwig Amination | C-Cl | Primary/Secondary Amine | C-N (Aryl-Amine) | Pd catalyst with ligands like BrettPhos or JosiPhos |

| Sonogashira Coupling | C-Cl | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd/Cu catalyst system |

| N-Arylation | N-H | Aryl Halide/Boronic Acid | N-C (Sulfonamide-Aryl) | Cu or Pd catalysts |

Future Directions and Advanced Methodological Innovations in 2,4 Dichloro 5 Fluorobenzene 1 Sulfonamide Research

Development of Sustainable and Green Synthetic Routes

The synthesis of aryl sulfonamides has traditionally relied on methods that often involve harsh reagents and volatile organic solvents. nih.govresearchgate.net Modern synthetic chemistry is increasingly driven by the principles of green chemistry, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and improving energy efficiency. tandfonline.comsci-hub.se

Future research concerning 2,4-dichloro-5-fluorobenzene-1-sulfonamide will likely prioritize the adoption of such sustainable practices. A significant area of development is the replacement of conventional organic solvents with environmentally benign alternatives. Water, in particular, has emerged as a promising medium for sulfonamide synthesis. rsc.orgmdpi.com Methodologies using water as a solvent, often in the presence of a simple base like sodium carbonate, can offer high yields and purity while simplifying product isolation to mere filtration after acidification. rsc.orgmdpi.comiscientific.org This approach avoids the use of hazardous organic bases and solvents. rsc.org

Another green approach involves the in-situ generation of sulfonyl chlorides from thiols, followed by reaction with amines. A general and mild method utilizes sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant in sustainable solvents like water, ethanol, or glycerol. researchgate.netrsc.org This process features simple conditions and a solvent-free workup, making it a practical green alternative. researchgate.net

Mechanochemistry, which involves solvent-free reactions conducted through mechanical grinding, represents a frontier in green synthesis. rsc.org A one-pot, two-step mechanochemical protocol has been demonstrated for sulfonamide synthesis, starting from disulfides and employing solid sodium hypochlorite. This method is cost-effective, environmentally friendly, and avoids the use of metal catalysts. rsc.org The application of these principles to the synthesis of this compound could significantly reduce the environmental footprint of its production.

| Strategy | Key Features | Typical Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Utilizes water as the primary solvent. | Arylsulfonyl chlorides, amines, Na₂CO₃, room temperature. | Eliminates volatile organic solvents, simplifies product isolation, uses inexpensive bases. | rsc.orgiscientific.org |

| Oxidative Chlorination in Sustainable Solvents | In-situ generation of sulfonyl chloride from thiols. | Thiols, amines, NaDCC·2H₂O in water, EtOH, or glycerol. | Avoids handling of corrosive sulfonyl chlorides, mild conditions, solvent-free workup. | researchgate.netrsc.org |

| Mechanosynthesis | Solvent-free, one-pot reaction using mechanical force. | Disulfides, amines, solid NaOCl·5H₂O, Lewis acid-base reagent. | Eliminates bulk solvents, energy-efficient, metal-free, cost-effective. | rsc.org |

Exploration of Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This strategy is immensely valuable as it allows for the rapid diversification of a core scaffold like this compound, enabling the exploration of structure-activity relationships without resorting to lengthy de novo syntheses. chemrxiv.org

One promising avenue for the LSF of primary sulfonamides is their conversion into versatile sulfinate intermediates. chemrxiv.org This can be achieved through a reductive deamination process, which then allows the sulfinate to be trapped with various electrophiles, yielding a range of other sulfur-based functional groups. chemrxiv.org Another approach involves the transformation of primary sulfonamides into sulfonic acids or sulfonates via sulfonyl pyrrole (B145914) intermediates, a reaction that has been successfully applied to several drug molecules. soton.ac.uk

Photocatalysis offers a powerful, metal-free method for LSF. acs.orgresearchgate.net Under mild photocatalytic conditions, primary sulfonamides can be converted into N-sulfonylimines, which then serve as precursors to pivotal sulfonyl radical intermediates. acs.orgnih.gov These highly reactive species can participate in reactions such as the hydrosulfonylation of alkenes, allowing for the introduction of diverse molecular fragments. acs.orgresearchgate.net This strategy effectively repurposes the typically robust sulfonamide group as a handle for synthetic diversification. acs.orgnih.gov

For fluorinated benzenesulfonamides specifically, functionalization can be achieved by leveraging the unique properties of the fluorine substituents. nih.gov Nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated rings are a known strategy, and future work could explore expanding the scope of nucleophiles and reaction conditions applicable to the 2,4-dichloro-5-fluoro pattern. researchgate.net

| Methodology | Key Intermediate | Transformation Type | Key Advantages | Reference |

|---|---|---|---|---|

| Reductive Deamination | Sulfinate Salt | Conversion of sulfonamide to other sulfur functional groups. | High functional group tolerance, applicable to complex molecules. | chemrxiv.org |

| Photocatalysis | Sulfonyl Radical | Hydrosulfonylation of alkenes, addition to various fragments. | Metal-free, mild reaction conditions, accesses novel chemical space. | acs.orgresearchgate.netnih.gov |

| Sulfonyl Pyrrole Formation | Sulfonyl Pyrrole | Conversion of primary sulfonamide to sulfonic acid/sulfonate. | Accessible and low-cost route, demonstrated on drug molecules. | soton.ac.uk |

| Palladium-Catalyzed C(sp³)–H Arylation | N/A | Site-specific introduction of aryl groups on alkyl side chains. | High site-specificity, useful for complex biomolecules. | acs.org |

Advancements in Catalytic Methods for Targeted Modifications

Transition metal catalysis provides a powerful toolkit for the precise and efficient modification of aromatic systems. researchgate.net Future research on this compound will undoubtedly leverage advancements in this area to forge new carbon-carbon and carbon-heteroatom bonds, enabling targeted modifications that are difficult to achieve through classical methods.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. nih.gov Methods for the Pd-catalyzed chlorosulfonylation of arylboronic acids provide a convergent route to aryl sulfonyl chlorides, the direct precursors to sulfonamides. nih.gov This approach offers excellent regioselectivity and functional group tolerance. nih.gov For the modification of the final sulfonamide, Pd-catalyzed C-N cross-coupling allows for the N-arylation of sulfonamides with aryl chlorides, often accelerated by microwave irradiation. nih.govfigshare.com Furthermore, Pd-catalyzed C(sp³)–H arylation has been demonstrated for site-specific functionalization in complex sulfonamide-containing peptides, a strategy that could be adapted for derivatives of the target compound. acs.org

Beyond palladium, other transition metals are gaining prominence. Copper-catalyzed methods are particularly noteworthy. For instance, a sequence involving copper-catalyzed C-H fluorination followed by nucleophilic substitution enables the site-selective transformation of benzylic C-H bonds. tcsedsystem.eduorganic-chemistry.org While this applies to side-chains, copper is also used in C-H amidation to form diaryl sulfonamides. thieme.de Synergistic photoredox and copper catalysis has been employed for the direct three-component synthesis of sulfonamides from aryl diazonium salts, sulfur dioxide, and amines. acs.org Ruthenium-catalyzed C-H activating alkenylation reactions have also shown orthogonal regioselectivity compared to palladium-catalyzed Heck couplings on diene-sulfonamide substrates, highlighting the potential for catalyst-controlled selectivity. researchgate.net

Synergistic Integration of Experimental and Computational Research Paradigms

The modern discovery and optimization process for functional molecules heavily relies on the synergy between experimental synthesis and computational chemistry. jddhs.comjddhs.com This integrated approach accelerates the design-build-test-learn cycle, making research more efficient and rational. nih.gov For a molecule like this compound, this paradigm offers a clear path toward developing derivatives with tailored properties.

Computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, can be used to design and prioritize novel analogues before they are synthesized. jddhs.comnih.gov By simulating the interaction of potential derivatives with a biological target, for example, researchers can identify candidates with a higher probability of success, thereby focusing synthetic efforts on the most promising compounds. nih.govnih.gov This ligand-based or structure-based design approach significantly reduces the time and resources required compared to traditional trial-and-error screening. jddhs.com

For instance, in the development of new sulfonamide-based inhibitors, molecular docking studies can predict binding modes within an enzyme's active site, providing a structural rationale for observed activity and guiding the design of more potent analogues. nih.gov DFT (Density Functional Theory) calculations can further illuminate the electronic and geometric properties of the designed molecules. researchgate.net

The workflow typically involves in silico screening of a virtual library of derivatives, followed by the synthesis of the highest-ranking candidates. jddhs.comnih.gov These compounds are then subjected to experimental in vitro and in vivo validation. jddhs.com The experimental results provide crucial feedback that is used to refine the computational models, leading to a more accurate and predictive design cycle for the next generation of compounds. acs.org This synergistic loop between prediction and validation is essential for navigating the complexities of molecular design and is a key future direction for research on this compound and its derivatives. nih.gov

Q & A

Q. What protocols address contradictions in cytotoxicity data across different research groups?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., ATP-based viability and apoptosis markers like Annexin V). Share raw data via repositories like Zenodo to enable meta-analysis and identify confounding variables (e.g., batch effects in reagent sourcing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.